molecular formula CH2Cl4Si2 B095708 Bis(dichlorosilyl)methane CAS No. 18081-42-0

Bis(dichlorosilyl)methane

Cat. No. B095708
CAS RN: 18081-42-0
M. Wt: 212 g/mol
InChI Key: MJDRMXBTLIZHHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(dichlorosilyl)methane is a compound that is part of a broader class of organosilicon compounds. It is characterized by the presence of silicon atoms that are typically bonded to chlorine and hydrocarbon groups. The compound is of interest due to its potential applications in various chemical reactions and as a precursor for synthesizing other organosilicon compounds.

Synthesis Analysis

The synthesis of bis(dichlorosilyl)methane derivatives can be achieved through different methods. For instance, bis(alkyldihydroxysilyl)methanes can be prepared by hydrolysis of the corresponding bis(alkyldichlorosilyl)methanes using aniline as an HCl scavenger in diethyl ether, yielding products in moderate to high yields . This method provides a pathway to synthesize bis(dichlorosilyl)methane derivatives with different alkyl groups attached to the silicon atoms.

Molecular Structure Analysis

The molecular structure of bis(dichlorosilyl)methane derivatives can be determined using techniques such as single-crystal X-ray diffraction. For example, bis(alkyldihydroxysilyl)methanes have been crystallized and their structures analyzed, revealing significant hydrogen bonding leading to various dimensional network structures . These structural insights are crucial for understanding the reactivity and properties of these compounds.

Chemical Reactions Analysis

Bis(dichlorosilyl)methane undergoes various chemical reactions, including double silylations with alkynes. In the presence of a platinum catalyst, bis(dichlorosilyl)methanes react with alkynes to afford cyclic products such as 1,1,3,3-tetrachloro-1,3-disilacyclopentanes and 1,1,3,3-tetrachloro-1,3-disilacyclopent-4-enes, depending on the molecular structures of both reactants . These reactions demonstrate the compound's utility in synthesizing cyclic organosilicon compounds with potential applications in materials science and catalysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of bis(dichlorosilyl)methane derivatives are influenced by their molecular structure. For instance, bis(alkyldihydroxysilyl)methanes exhibit stability below their melting points, and their thermal analyses indicate that they undergo self-condensation coincident with melting, leading to the loss of water . These properties are important for the practical handling and application of these compounds in various chemical processes.

Scientific Research Applications

  • Catalysis in Silylation Reactions : Bis(dichlorosilyl)methane undergoes reactions such as double hydrosilylation and dehydrogenative double silylation with alkynes. This process results in the formation of cyclic products like 1,1,3,3-tetrachloro-1,3-disilacyclopentanes and 1,1,3,3-tetrachloro-1,3-disilacyclopent-4-enes, depending on the molecular structures involved (Phan et al., 2006).

  • Chromogenic-Sensing Applications : Oxidized bis(indolyl)methane, which includes bis(dichlorosilyl)methane as a component, acts as a selective colorimetric sensor for fluoride ions in aprotic solvents and for hydrogen sulfate ions in water-containing mediums. This capability is attributed to its deprotonation/protonation processes causing significant color changes (He et al., 2006).

  • Synthesis of Polysilacarbosilanes : Bis(dichlorosilyl)methane is used in the synthesis of polysilacarbosilanes, which are precursors for silicon carbide-based materials. This is achieved through a process involving the reaction of elemental silicon with methylene chloride and hydrogen chloride (Yeon et al., 1996).

  • Synthesis of Bioactive Compounds : Bis(dichlorosilyl)methane is involved in the synthesis of bioactive bis(indolyl)methanes through a green reaction process. These compounds demonstrate notable antibacterial and anti-inflammatory activities, suggesting their potential for clinical trials as anti-inflammatory agents (Sarva et al., 2016).

  • As a Bridging Ligand in Complex Syntheses : Bis(dichlorosilyl)methane is used as a bridging ligand in the synthesis of diiridium, dirhodium, and iridium/rhodium complexes. This application highlights its utility in complex organic and inorganic syntheses (Slaney et al., 2012).

Safety And Hazards

Bis(dichlorosilyl)methane is classified as a flammable liquid and vapor. It can cause severe skin burns and eye damage. It may also cause respiratory irritation . It’s important to handle this compound with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .

properties

InChI

InChI=1S/CH2Cl4Si2/c2-6(3)1-7(4)5/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDRMXBTLIZHHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C([Si](Cl)Cl)[Si](Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2Cl4Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(dichlorosilyl)methane

CAS RN

18081-42-0
Record name Bis(dichlorosilyl)methane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
13
Citations
ST Phan, WC Lim, JS Han, IN Jung, BR Yoo - Journal of organometallic …, 2006 - Elsevier
Bis(dichlorosilyl)methanes 1 undergo the two kind reactions of a double hydrosilylation and a dehydrogenative double silylation with alkynes 2 such as acetylene and activated phenyl-…
Number of citations: 9 www.sciencedirect.com
SH Hong, SI Hyun, IN Jung, WS Han, MH Kim… - …, 2010 - ACS Publications
Cyclic and linear carbosilanes, (Cl 2 SiCH 2 ) 2 (2) and Cl 2 Si(CH 2 SiCl 3 ) 2 (3), were produced from phosphine-catalized Si−C coupling reactions of bissilylmethanes, HCl 2 SiCH 2 …
Number of citations: 12 pubs.acs.org
JH Kim, SH Kang, JS Han, ME Lee, MS Lah… - Journal of …, 2005 - Elsevier
Bis(alkyldihydroxysilyl)methanes 1 [R(HO) 2 SiCH 2 Si(OH) 2 R: R=methyl (a) and cyclopentyl (b)] were prepared in 65% and 86% yields by the hydrolysis of the corresponding bis(…
Number of citations: 6 www.sciencedirect.com
ST Phan, WC Lim, JS Han, BR Yoo, IN Jung - Organometallics, 2004 - ACS Publications
In situ tetrakis(triphenylphosphine)palladium appeared to be a very efficient catalyst for dehydrogenative double silylation of bis- and tris(dichlorosilyl)methanes with acetylenes to …
Number of citations: 7 pubs.acs.org
CY Lee, JS Han, BR Yu, IN Jeong - Bulletin of the Korean …, 2000 - koreascience.kr
Direct reaction of elemental silicon with a mixture of (dichloromethyl) silanes 1$[Cl_3-nMenSiCHCl_2: $ n= 0 (a), n= 1 (b), n= 2 (c), n= 3 (d)] and hydrogen chloride has been studied in …
Number of citations: 7 koreascience.kr
I Fraction - scholar.archive.org
Synthesis of bis (heptyldiethoxysilyl) methane; Bis (dichlorosilyl) methane (0.4929 g, 2.303× 10-3 mol), n-heptene (1.04 g, 0.0106 mol) and 0.20 mL of a 0.02 mol/L solution of H2PtCl6 …
Number of citations: 0 scholar.archive.org
SH Yeon, JS Han, BR Yoo, IN Jung - Journal of organometallic chemistry, 1996 - Elsevier
Direct synthesis of bis(chlorosily)methanes has been reinvestigated by reacting elemental silicon simultaneously with methylene chloride and hydrogen chloride in the presence of …
Number of citations: 21 www.sciencedirect.com
BR Yoo, IN Jung - Advances in Organometallic Chemistry, 2004 - books.google.com
Si–C bond-forming reactions are the foundation of organosilicon chemistry and the silicone industry. Even though silicon (26%) is the second most abundant element after oxygen (49.5…
Number of citations: 27 books.google.com
K Wen, S Chow, YS Sanghvi… - The Journal of Organic …, 2002 - ACS Publications
A short and efficient synthesis of 2‘-O-methoxyethylguanosine (8) is described. Central to this strategy is the development of a novel silicon-based protecting group (MDPSCl 2 , 2) used …
Number of citations: 23 pubs.acs.org
Q SHEN - Silicon-Containing Polymers: The Science and …, 2000 - books.google.com
Polycarbosilanes have been described, variously, as:'a broad class of polymers in which the polymer backbone contains silicon-carbon bonds or in which pendant groups are bonded …
Number of citations: 1 books.google.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.